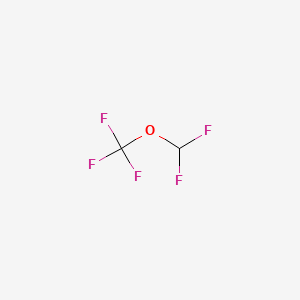
Pentafluorodimethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluorodimethyl ether is a fluorinated organic compound with the molecular formula C3F8O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both difluoromethoxy and trifluoromethyl groups in its structure imparts distinct reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of trifluoromethyl triflate with suitable precursors under controlled conditions . This reaction can be carried out at ambient temperatures, making it efficient and practical for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of Pentafluorodimethyl ether often involves catalytic methods to ensure high yields and purity. For example, the catalytic fluorination of appropriate precursors using fluorinating agents such as sulfur tetrafluoride or bis(2-methoxyethyl)aminosulfur trifluoride can be employed . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pentafluorodimethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluoromethoxytrifluoromethane derivatives with additional oxygen functionalities, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Pentafluorodimethyl ether has several scientific research applications:
Mechanism of Action
The mechanism by which Pentafluorodimethyl ether exerts its effects involves the interaction of its fluorinated groups with molecular targets. The difluoromethoxy and trifluoromethyl groups can engage in hydrogen bonding, dipole-dipole interactions, and van der Waals forces with biological molecules, influencing their structure and function . These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl trifluoromethyl ether: Shares similar fluorinated groups but differs in the overall structure and reactivity.
Pentafluorodimethyl ether: Another fluorinated ether with distinct chemical properties and applications.
Difluoromethylated proteins: Biomolecules modified with difluoromethyl groups for enhanced stability and function.
Uniqueness
This compound is unique due to its combination of difluoromethoxy and trifluoromethyl groups, which impart a balance of reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical and physical properties .
Properties
CAS No. |
3822-68-2 |
|---|---|
Molecular Formula |
C2HF5O |
Molecular Weight |
136.02 g/mol |
IUPAC Name |
difluoromethoxy(trifluoro)methane |
InChI |
InChI=1S/C2HF5O/c3-1(4)8-2(5,6)7/h1H |
InChI Key |
ACYQYBAHTSKBLM-UHFFFAOYSA-N |
SMILES |
C(OC(F)(F)F)(F)F |
Canonical SMILES |
C(OC(F)(F)F)(F)F |
Key on ui other cas no. |
3822-68-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


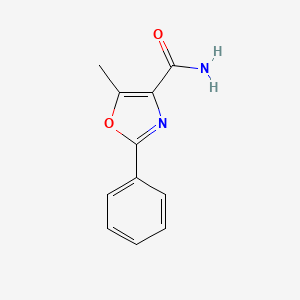
![2-Naphthalenecarboxylic acid, 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-](/img/structure/B1616143.png)
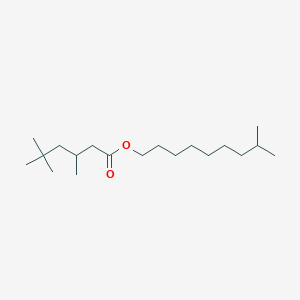

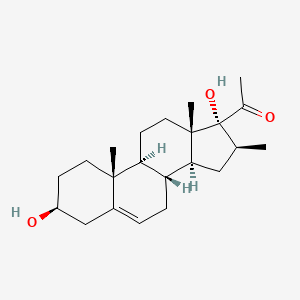
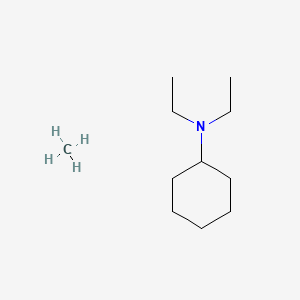
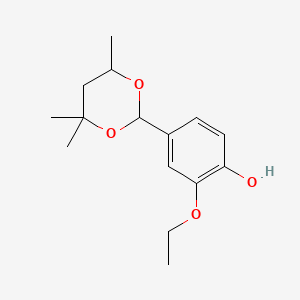
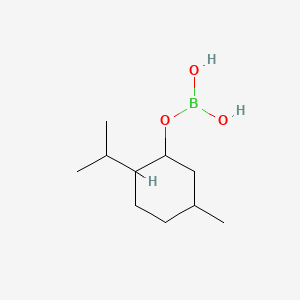
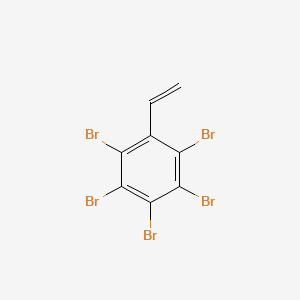
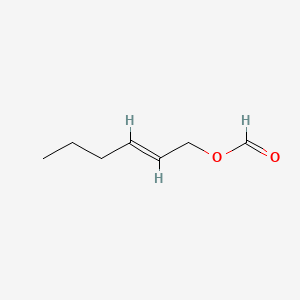
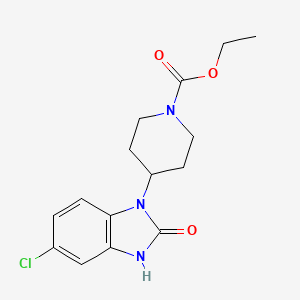
![Nonane, 1,1-bis[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-](/img/structure/B1616155.png)
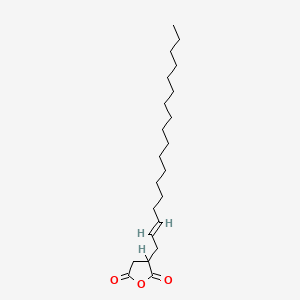
![Benzo[b]thiophene-2-carboxylic acid, 2,3-dihydro-3-oxo-](/img/structure/B1616159.png)
